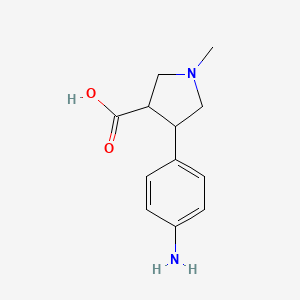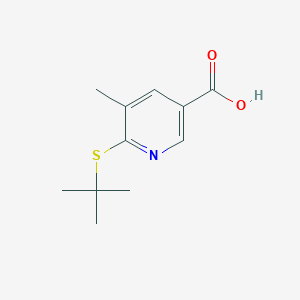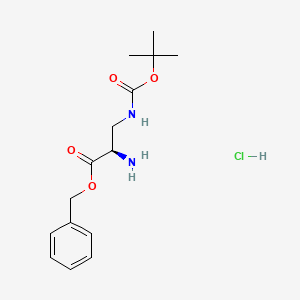
H-D-Dap(Boc)-OBzl.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Dap(Boc)-OBzl.HCl, also known as N-alpha-t-Butyloxycarbonyl-N-beta-benzyl-D-2,3-diaminopropionic acid hydrochloride, is a compound used in various fields of scientific research. It is a derivative of D-2,3-diaminopropionic acid, which is an amino acid. The compound is often used as a building block in peptide synthesis and other chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,3-diaminopropionic acid. The process begins with the protection of the alpha-amino group using a t-butoxycarbonyl (Boc) group. The beta-amino group is then protected with a benzyl (Bzl) group. The final product is obtained by treating the protected compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Dap(Boc)-OBzl.HCl undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc and Bzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the compound.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Coupling Reactions: It is often used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation or catalytic transfer hydrogenation is used to remove the Bzl group.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the reactions involving this compound include deprotected amino acids and peptides, which can be further used in various biochemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
H-D-Dap(Boc)-OBzl.HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of H-D-Dap(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and Bzl groups protect the amino groups during chemical reactions, preventing unwanted side reactions. Once the desired reactions are complete, the protecting groups can be removed to reveal the free amino groups, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Vergleich Mit ähnlichen Verbindungen
H-D-Dap(Boc)-OBzl.HCl can be compared with other similar compounds such as:
Boc-L-Dap(Aloc)-OH: This compound has an allyloxycarbonyl (Aloc) protecting group instead of the benzyl group, which provides different reactivity and deprotection conditions.
H-D-Dap(N3)-OH: This compound has an azido group instead of the Boc and Bzl groups, making it useful for click chemistry applications.
The uniqueness of this compound lies in its specific protecting groups, which offer a balance of stability and ease of removal, making it a versatile building block in peptide synthesis and other chemical reactions.
Eigenschaften
Molekularformel |
C15H23ClN2O4 |
|---|---|
Molekulargewicht |
330.81 g/mol |
IUPAC-Name |
benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m1./s1 |
InChI-Schlüssel |
ZHEKDOZSLRESFR-UTONKHPSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
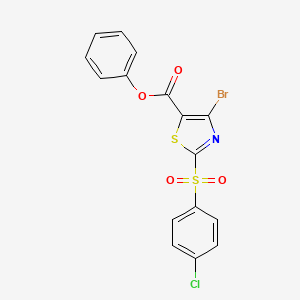

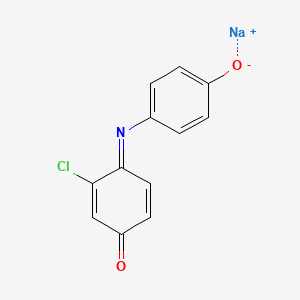
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
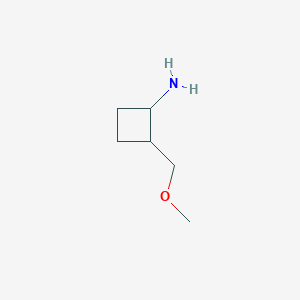


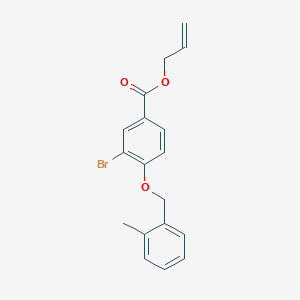
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)

